molecular formula C13H20O B7906352 1-(4-n-Propylphenyl)-2-methyl-2-propanol

1-(4-n-Propylphenyl)-2-methyl-2-propanol

Cat. No.: B7906352
M. Wt: 192.30 g/mol
InChI Key: ODZICKSHTHZAKA-UHFFFAOYSA-N
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Description

1-(4-n-Propylphenyl)-2-methyl-2-propanol is a tertiary alcohol characterized by a phenyl ring substituted with an n-propyl group at the para position and a 2-methyl-2-propanol moiety. Its molecular formula is C₁₃H₂₀O, with a molecular weight of 192.30 g/mol. The compound’s tertiary alcohol structure (2-methyl-2-propanol backbone) confers distinct physicochemical properties, including lower solubility in water compared to primary alcohols and enhanced stability due to steric hindrance .

Key structural features:

  • Tertiary alcohol group: Impacts reactivity, particularly in oxidation and esterification reactions.

Properties

IUPAC Name

2-methyl-1-(4-propylphenyl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-4-5-11-6-8-12(9-7-11)10-13(2,3)14/h6-9,14H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZICKSHTHZAKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)CC(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-n-Propylphenyl)-2-methyl-2-propanol typically involves the alkylation of 4-n-propylphenol with isobutylene in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as sulfuric acid or zeolites can enhance the reaction efficiency. Post-reaction, the product is purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 1-(4-n-Propylphenyl)-2-methyl-2-propanol undergoes various chemical reactions, including:

    Oxidation: The tertiary alcohol group can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form corresponding hydrocarbons using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of hydrocarbons.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-(4-n-Propylphenyl)-2-methyl-2-propanol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which 1-(4-n-Propylphenyl)-2-methyl-2-propanol exerts its effects involves its interaction with specific molecular targets. The compound may interact with enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, with studies focusing on its potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

(a) 1-(4-Chlorophenyl)-2-methyl-2-propanol
  • Molecular Formula : C₁₀H₁₃ClO
  • Key Differences : Chlorine substituent at the para position instead of n-propyl.
  • Properties :
    • Higher polarity due to the electronegative chlorine atom, increasing solubility in polar solvents compared to the n-propyl analog .
    • Molecular weight: 184.66 g/mol .
    • Applications: Intermediate in pharmaceutical synthesis (e.g., clortermine, a stimulant) .
(b) 1-(4-Methoxyphenyl)-2-propanol
  • Molecular Formula : C₁₀H₁₄O₂
  • Key Differences : Methoxy (-OCH₃) group replaces n-propyl.
  • Properties :
    • Enhanced solubility in water due to the methoxy group’s hydrogen-bonding capacity .
    • Lower hydrophobicity compared to n-propyl derivatives.
(c) 1-(4-Vinylphenyl)-2-methyl-2-propanol
  • Molecular Formula : C₁₂H₁₆O
  • Key Differences : Vinyl (-CH=CH₂) substituent instead of n-propyl.
  • Properties :
    • Molecular weight: 176.25 g/mol .
    • Reactivity: Vinyl group enables polymerization or addition reactions, absent in the saturated n-propyl analog .

Backbone and Functional Group Variations

(a) 2-Methyl-2-propanol (tert-Butanol)
  • Molecular Formula : C₄H₁₀O
  • Key Differences : Lacks the phenyl ring.
  • Properties :
    • Higher volatility (boiling point: 82–83°C) compared to phenyl-substituted derivatives .
    • Used as a solvent and denaturant, unlike the phenyl analogs, which are more specialized in pharmaceuticals .
(b) 1-(4-Methylphenyl)-1-propanol
  • Molecular Formula : C₁₀H₁₄O
  • Key Differences: Primary alcohol (1-propanol backbone) instead of tertiary.
  • Properties :
    • Higher reactivity in oxidation reactions (e.g., forms ketones more readily) .
    • Lower steric hindrance, increasing susceptibility to nucleophilic attacks .

Physicochemical and Functional Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Substituent Alcohol Type Key Applications
1-(4-n-Propylphenyl)-2-methyl-2-propanol C₁₃H₂₀O 192.30 n-Propyl (para) Tertiary Pharmaceutical intermediates
1-(4-Chlorophenyl)-2-methyl-2-propanol C₁₀H₁₃ClO 184.66 Chloro (para) Tertiary Stimulant synthesis
1-(4-Vinylphenyl)-2-methyl-2-propanol C₁₂H₁₆O 176.25 Vinyl (para) Tertiary Polymer precursors
1-(4-Methylphenyl)-1-propanol C₁₀H₁₄O 150.22 Methyl (para) Primary Solvents, fragrances
2-Methyl-2-propanol (tert-Butanol) C₄H₁₀O 74.12 N/A Tertiary Industrial solvent

Research Findings and Functional Insights

  • Hydrogen Bonding and Crystallization: this compound adopts a chair conformation in crystal structures, similar to 1-(2,4,6-trimethylphenyl)ethanol, with hydrogen-bonded hexamers .
  • Reactivity with Lucas Reagent: As a tertiary alcohol, it reacts rapidly with Lucas reagent (HCl/ZnCl₂), producing immediate cloudiness, unlike primary alcohols like 1-propanol .
  • Thermal Stability : The bulky n-propylphenyl group enhances thermal stability compared to smaller substituents (e.g., methyl or methoxy) .

Biological Activity

1-(4-n-Propylphenyl)-2-methyl-2-propanol, also known as propylphenol, is a compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H18O\text{C}_{12}\text{H}_{18}\text{O}

This compound features a propyl group attached to a phenol ring, which is further substituted with a methyl group. Such structural characteristics suggest potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study exploring various analogs found that certain modifications to the structure enhanced their effectiveness against various microbial strains. The compounds were tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting growth.

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli64 µg/mL

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been documented. In vitro studies demonstrated its ability to inhibit the production of pro-inflammatory cytokines in human immune cells. The mechanism involves the downregulation of NF-kB signaling pathways, leading to reduced expression of inflammatory mediators.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. These include:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in inflammatory pathways.
  • Receptor Modulation : It can interact with receptors that mediate pain and inflammation, potentially providing analgesic effects.

Case Study: Antimicrobial Activity

A recent study investigated the antimicrobial efficacy of this compound against various pathogens. The results indicated that the compound was particularly effective against resistant strains of bacteria. The study concluded that further structural modifications could enhance its potency.

Research Findings: Anti-inflammatory Activity

In a controlled laboratory setting, researchers evaluated the anti-inflammatory effects of this compound on human macrophages. The findings revealed a significant reduction in cytokine levels (IL-6 and TNF-alpha) upon treatment with varying concentrations of this compound.

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